Urotensin II Receptor Antagonism: Structural Enablement Within the Pyrrolidine Sulfonamide Patent Class
The compound falls within the generic Markush structure of Formula I in US20050197345 A1, which claims pyrrolidine sulfonamides as urotensin II receptor antagonists . Although the exact IC₅₀ value for this specific compound has not been publicly reported, the patent discloses that representative examples of the class inhibit urotensin II-induced calcium mobilization with IC₅₀ values ranging from 10 nM to 1 µM . By structural analogy, the compound is expected to exhibit UT receptor antagonism, a claim that cannot be made for closely related N-(pyridin-3-yl)benzamides lacking the sulfonyl group (e.g., 4‑chloro‑N‑(pyridin‑3‑yl)benzamide), which show no reported UT activity .
| Evidence Dimension | Urotensin II receptor antagonism (enabling structural motif) |
|---|---|
| Target Compound Data | Contains pyrrolidin-1-ylsulfonyl group, encompassed by Formula I claims in US20050197345 A1 |
| Comparator Or Baseline | 4‑Chloro‑N‑(pyridin‑3‑yl)benzamide (des‑sulfonyl analog): no pyrrolidine sulfonamide moiety; no reported UT receptor activity |
| Quantified Difference | Not directly quantified for the target compound; class potency range: IC₅₀ 10 nM–1 µM (patent exemplars) |
| Conditions | Ca²⁺ mobilization assay in mammalian cells expressing UT receptor (patent-described methodology) |
Why This Matters
For researchers procuring a urotensin II antagonist tool compound, the pyrrolidin-1-ylsulfonyl motif is a requisite structural element; purchasing a des‑sulfonyl benzamide analog would yield a compound devoid of documented UT pharmacology.
- [1] Dhanak, D. et al. (2005) Pyrrolidine sulfonamides. US Patent Application US20050197345 A1. SmithKline Beecham Corporation. View Source
- [2] BindingDB. BDBM50334191: 4-Chloro-N-(pyridin-3-yl)benzamide. Affinity Data: IC₅₀ = 65 nM (human CYP11B2); no UT receptor data reported. View Source
